Cas no 14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide)

14131-68-1 structure
Produktname:N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine
- ACETYLCHONDROSAMINE
- ACETYL-D-GALACTOSAMINE
- AM-1
- D-GALNAC
- N-acelyl-D-glucosamine
- N-ACETEYL-D-GALACTOSAMINIDE
- N-ACETUL-D-GALACTOSAMINE
- N-ACETYLCHONDROSAMINE
- N-ACETYL-D-CHONDROSAMINE
- N-ACETYL-D-GALACTOSAMINIDE
- N-acetyl-D-glucosamine
- N-acetylglucosamine
- N-Acetyl-b-D-glucosamine
- 2-ACETAMIDO-2-DEOXY-BETA-D-GLUCOSAMINE
- 2-Acetamido-2-deoxy-b-D-glucopyranosylamine
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxyMethyl)tetrahydro-2H-pyran-3-yl)acetaMide
- N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide
- 2-Acetamido-2-deoxy-b-D-glucose
- pharmaceutical aid
- CHEMBL447878
- 2-Acetamido-2-deoxy-beta-delta-glucose
- betaGlcNAc
- Spectrum2_001353
- Spectrum4_001179
- SCHEMBL21358982
- HMS501B14
- Q284367
- DTXSID301045979
- NCGC00178341-01
- IDI1_000352
- C03878
- CHEBI:28009
- 2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- KBio2_004047
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOSE
- 2-deoxy-2-acetamido-beta-D-glucopyranose
- b-N-Acetyl-D-glucosamine
- 2-Acetamido-2-deoxy-beta-D-glucose
- KBioSS_001479
- NINDS_000352
- (1->4)-2-acetamido-2-deoxy-beta-D-glucan
- AT21015
- WURCS=2.0/1,1,0/(a2122h-1b_1-5_2*NCC/3=O)/1/
- b-N-Acetylglucosamine
- OVRNDRQMDRJTHS-FMDGEEDCSA-N
- bmse000231
- 137630-09-2
- beta-N-Acetylglucosamin
- acetylglucosamine
- 14131-68-1
- SPECTRUM1500715
- N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide
- NAcGlc
- KBio2_006615
- C8H15NO6
- [4)-beta-D-GlcpNAc(1->]n
- HMS1921E22
- GLUCOPYRANOSE, 2-ACETAMIDO-2-DEOXY-, .BETA.-D-
- SPBio_001565
- beta-N-Acetyl-D-glucosamine
- SCHEMBL19345
- GlcNAc-beta
- n-acetyl-.beta.-d-glucosamine
- Epitope ID:135813
- [1,4-(N-Acetyl-beta-D-glucosaminyl)]n
- beta-N-Acetyl-delta-glucosamine
- .BETA.-N-ACETYLGLUCOSAMIN
- KBio3_002240
- BSPBio_003020
- 2-acetamido-2-deoxy-beta-D-glucopyranose
- 72-87-7
- 1398-61-4
- DivK1c_000352
- ssGlcNAc-R
- 8P59336F68
- Spectrum3_001400
- KBioGR_001817
- 125304-10-1
- Cheon shim bo yun
- 2-ACETAMIDO-2-DEOXY-.BETA.-D-GLUCOPYRANOSE
- N-Acetyl-D-glucosamine, USP grade
- Poly-(b1-4)-N-acetyl glucosamine/Poly-(a1-4)-N-acetyl glucosamine
- N-acetyl-D-glucosamine (complete stereochemistry)
- BDBM50481442
- Crab Shell Chitin
- CCG-39291
- KBio1_000352
- Glucopyranose, 2-acetamido-2-deoxy-, beta-D-
- Spectrum_000999
- CHEBI:17029
- AKOS015960418
- N-Acetyl-beta-D-glucosamine
- AC-11093
- N-Acetyl Glucosamine
- Beta-N-Acetylglucosamine
- UNII-8P59336F68
- 2-acetamido-2-deoxyhexopyranose
- 103094-10-6
- KBio2_001479
-
- MDL: MFCD00797589
- Inchi: InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
- InChI-Schlüssel: MCGXOCXFFNKASF-FMDGEEDCSA-N
- Lächelt: CC(N[C@H]1[C@H](N)O[C@H](CO)[C@@H](O)[C@@H]1O)=O
Berechnete Eigenschaften
- Genaue Masse: 221.08995
- Monoisotopenmasse: 220.106
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 237
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 125A^2
- XLogP3: _2
Experimentelle Eigenschaften
- Dichte: 1.43
- Schmelzpunkt: 103-112°C dec.
- Siedepunkt: 556.2°Cat760mmHg
- Flammpunkt: 290.2°C
- Brechungsindex: 1.576
- PSA: 119.25
- LogP: -2.02000
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Sicherheitsinformationen
- Lagerzustand:−20°C
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
AstaTech | AT21015-1/G |
N-ACETYL-BETA-D-GLUCOSAMINE |
14131-68-1 | 95% | 1g |
$999 | 2023-09-19 | |
Enamine | EN300-258469-1.0g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-258469-1g |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
14131-68-1 | 1g |
$0.0 | 2023-09-14 |
N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide Verwandte Literatur
-
1. Application of β-1,4-galactosyltransferase in the synthesis of complex branched-chain oligosaccharide mimics of fragments of the capsular polysaccharide of Streptococcus pneumoniae type 14Jutta Niggemann,Johannis P. Kamerling,Johannes F. G. Vliegenthart J. Chem. Soc. Perkin Trans. 1 1998 3011
-
Xin Qiu,Antony J. Fairbanks Org. Biomol. Chem. 2020 18 7355
-
Adam Forman,Roland Pfoh,Alexander Eddenden,P. Lynne Howell,Mark Nitz Org. Biomol. Chem. 2019 17 9456
-
Alei Zhang,Guoguang Wei,Xiaofang Mo,Ning Zhou,Kequan Chen,Pingkai Ouyang Green Chem. 2018 20 2320
-
5. An LC-MS based untargeted metabolomics study identified novel biomarkers for coronary heart diseaseRuijun Li,Fengyu Li,Qiang Feng,Zhipeng Liu,Zhuye Jie,Bo Wen,Xun Xu,Shilong Zhong,Guanglei Li,Kunlun He Mol. BioSyst. 2016 12 3425
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Monosaccharide
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Monosaccharide
14131-68-1 (N-(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-ylacetamide) Verwandte Produkte
- 4229-38-3(2-Acetamido-2-deoxy-b-D-glucosylamine)
- 2680878-25-3(2-(N-cyclopropylacetamido)-1,3-thiazole-4-carboxylic acid)
- 1241840-71-0(Ethanone, 2,2,2-trifluoro-1-(1,2,4,5-tetrahydro-7,8-dinitro-3H-3-benzazepin-3-yl)-)
- 1805070-27-2(4-Fluoro-5-methylpyridine-2-methanol)
- 475997-88-7(1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol)
- 1996206-93-9(2-(trifluoroacetyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid)
- 2580199-44-4(3-oxabicyclo3.1.1heptan-1-amine)
- 1806812-67-8(6-Amino-4-(difluoromethyl)-3-fluoropyridine-2-acetic acid)
- 1245642-58-3(5H-Pyrimido[4,5-d]azepine, 4-chloro-6,7,8,9-tetrahydro-, hydrochloride (1:1))
- 2167530-43-8(1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide)
Empfohlene Lieferanten
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
